Cas no 27764-06-3 (4H-2,3,7-[1,3]Butadien[1]yl[4]ylidene-15,18-etheno-9,13-metheno-19H-[1,3]dioxolo[4,5-x]pyrido[2,3,4-tu]-1,14,6-benzodioxaazacyclodocosine,5,6,7,8,19a,20,21,22-octahydro-12,23,32,33-tetramethoxy-6,20-dimethyl-,(7S,19aS)- (9CI))

4H-2,3,7-[1,3]Butadien[1]yl[4]ylidene-15,18-etheno-9,13-metheno-19H-[1,3]dioxolo[4,5-x]pyrido[2,3,4-tu]-1,14,6-benzodioxaazacyclodocosine,5,6,7,8,19a,20,21,22-octahydro-12,23,32,33-tetramethoxy-6,20-dimethyl-,(7S,19aS)- (9CI) structure
27764-06-3 structure
Product name:4H-2,3,7-[1,3]Butadien[1]yl[4]ylidene-15,18-etheno-9,13-metheno-19H-[1,3]dioxolo[4,5-x]pyrido[2,3,4-tu]-1,14,6-benzodioxaazacyclodocosine,5,6,7,8,19a,20,21,22-octahydro-12,23,32,33-tetramethoxy-6,20-dimethyl-,(7S,19aS)- (9CI)
CAS No:27764-06-3
MF:C39H42N2O8
MW:666.759391307831
CID:278763
PubChem ID:181110

4H-2,3,7-[1,3]Butadien[1]yl[4]ylidene-15,18-etheno-9,13-metheno-19H-[1,3]dioxolo[4,5-x]pyrido[2,3,4-tu]-1,14,6-benzodioxaazacyclodocosine,5,6,7,8,19a,20,21,22-octahydro-12,23,32,33-tetramethoxy-6,20-dimethyl-,(7S,19aS)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 4H-2,3,7-[1,3]Butadien[1]yl[4]ylidene-15,18-etheno-9,13-metheno-19H-[1,3]dioxolo[4,5-x]pyrido[2,3,4-tu]-1,14,6-benzodioxaazacyclodocosine,5,6,7,8,19a,20,21,22-octahydro-12,23,32,33-tetramethoxy-6,20-dimethyl-,(7S,19aS)- (9CI)
    • 4H-2,3,7-[1,3]Butadien[1]yl[4]ylidene-15,18-etheno-9,13-metheno-19H-[1,3]dioxolo[4,5-x]pyrido[2,3,4-tu]-1,14,6-benzodioxaazac
    • 4H-2,3,7-[1,3]Butadien[1]yl[4]ylidene-15,18-etheno-9,13-metheno-19H-[1,3]dioxolo[4,5-x]pyrido[2,3,4-tu]-1,14,6-benzodioxaazacyclodocosine,5,6,7,8,19a,20,21,22-octahydro-12,23,32,33-tetramethoxy-6,20-d
    • DTXSID70182105
    • Thalfinine
    • Thalphinine
    • 27764-06-3
    • Inchi: InChI=1S/C39H42N2O8/c1-40-15-13-25-27-20-32(43-4)36(45-6)35(25)49-37-33-26(34(44-5)38-39(37)47-21-46-38)14-16-41(2)29(33)17-22-7-10-24(11-8-22)48-31-19-23(18-28(27)40)9-12-30(31)42-3/h7-12,19-20,28-29H,13-18,21H2,1-6H3/t28-,29+/m1/s1
    • InChI Key: YPVVVGJEVFEYOG-WDYNHAJCSA-N
    • SMILES: COC1C=CC2C[C@H]3N(C)CCC4=C(OC5=C6OCOC6=C(OC)C6CCN([C@@H](CC7C=CC(OC=1C=2)=CC=7)C5=6)C)C(=C(C=C34)OC)OC

Computed Properties

  • Exact Mass: 666.294116
  • Monoisotopic Mass: 666.294116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 4
  • Complexity: 1090
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 80.3

Experimental Properties

  • Density: 1.229
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.595

4H-2,3,7-[1,3]Butadien[1]yl[4]ylidene-15,18-etheno-9,13-metheno-19H-[1,3]dioxolo[4,5-x]pyrido[2,3,4-tu]-1,14,6-benzodioxaazacyclodocosine,5,6,7,8,19a,20,21,22-octahydro-12,23,32,33-tetramethoxy-6,20-dimethyl-,(7S,19aS)- (9CI) Related Literature

27764-06-3 (4H-2,3,7-[1,3]Butadien[1]yl[4]ylidene-15,18-etheno-9,13-metheno-19H-[1,3]dioxolo[4,5-x]pyrido[2,3,4-tu]-1,14,6-benzodioxaazacyclodocosine,5,6,7,8,19a,20,21,22-octahydro-12,23,32,33-tetramethoxy-6,20-dimethyl-,(7S,19aS)- (9CI)) Related Products

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.